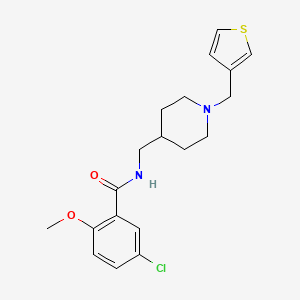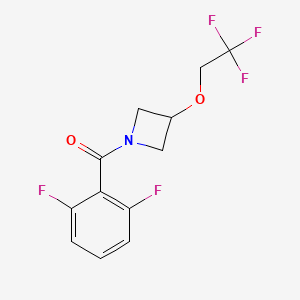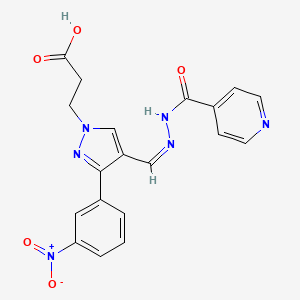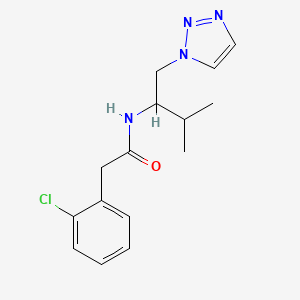![molecular formula C26H20ClFN4O2 B2683098 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide CAS No. 1189660-41-0](/img/structure/B2683098.png)
2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide is a complex organic compound with a fused bicyclic ring structure This compound's unique structure makes it a significant subject of interest in various scientific fields, including medicinal chemistry and pharmacology
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide typically involves a multi-step process, starting from commercially available precursors. The initial step often involves the construction of the pyrimidoindole core through a cyclization reaction. Following this, benzylation and fluorination are performed under controlled conditions to introduce the benzyl and fluoro groups, respectively. The final step includes the formation of the acetamide moiety via an amide bond formation reaction using N-(3-chloro-4-methylphenyl)acetamide as a reactant.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. This involves using high-throughput reactors for the cyclization and functionalization steps, alongside continuous flow techniques to maintain a steady-state reaction environment. Purification methods such as crystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to introduce additional oxygen-containing functional groups.
Reduction: Can be reduced to form derivatives with lower oxidation states.
Substitution: Nucleophilic and electrophilic substitution reactions at the benzyl and pyrimidine rings.
Amide Formation: Reacts with acyl chlorides and anhydrides to form amide derivatives.
Common Reagents and Conditions: Typical reagents include:
Oxidizing agents: Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Alkyl halides, aryl halides.
Amide formation reagents: Acyl chlorides, anhydrides.
Major Products: Major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further explored for their unique properties and applications.
Scientific Research Applications
This compound has significant applications in several scientific fields:
Chemistry: In organic synthesis, it serves as a versatile intermediate for developing more complex molecules.
Biology: It is used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: The compound shows potential as a lead compound in the development of new pharmaceuticals, particularly for targeting cancer and inflammatory diseases due to its interaction with specific molecular targets.
Industry: In the industrial sector, it can be used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
Molecular Targets and Pathways: The compound exerts its effects primarily through binding to specific enzymes and receptors. Its unique structure allows it to fit into the active sites of target proteins, inhibiting their function. This interaction disrupts key biological pathways, leading to its therapeutic effects. For example, it may inhibit kinases involved in cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include:
3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indole
2-(3-benzyl-8-chloro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide
N-(3-chloro-4-methylphenyl)acetamide derivatives
Unique Features: Compared to these similar compounds, 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide offers a unique combination of structural features that enhance its binding affinity and specificity towards certain biological targets. This makes it a promising candidate for further research and development in medicinal chemistry.
Properties
IUPAC Name |
2-(3-benzyl-8-fluoro-4-oxopyrimido[5,4-b]indol-5-yl)-N-(3-chloro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClFN4O2/c1-16-7-9-19(12-21(16)27)30-23(33)14-32-22-10-8-18(28)11-20(22)24-25(32)26(34)31(15-29-24)13-17-5-3-2-4-6-17/h2-12,15H,13-14H2,1H3,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDMMJNWOLCWAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2683016.png)

![5-bromo-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]pyrimidin-2-amine](/img/structure/B2683018.png)
![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2683023.png)


![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrrolidine-2-carboxamide hydrochloride](/img/structure/B2683027.png)
![2-{[2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2683028.png)
![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B2683029.png)

![2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2683033.png)
![5-(2-chlorophenyl)-2-[3-(1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2683034.png)
![6,7-dimethyl5-(3,5-dichlorophenyl)-2-oxo-1H,3H-2lambda4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2683038.png)
